molecular formula C15H13BrN2O2S B3711088 1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-bromophenyl)thiourea

1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-bromophenyl)thiourea

Cat. No.: B3711088
M. Wt: 365.2 g/mol
InChI Key: NUPPFSYFYHALTG-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-bromophenyl)thiourea is a synthetic organic compound that features a benzodioxole moiety and a bromophenyl group linked through a thiourea bridge

Preparation Methods

The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-bromophenyl)thiourea typically involves the reaction of 1,3-benzodioxole-5-carbaldehyde with 4-bromoaniline in the presence of thiourea. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a catalyst to facilitate the formation of the thiourea linkage. Industrial production methods may involve optimization of reaction parameters to maximize yield and purity.

Chemical Reactions Analysis

1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-bromophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: This compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and infectious diseases due to its bioactive properties.

    Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-bromophenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety and the bromophenyl group contribute to its binding affinity and specificity. The thiourea linkage plays a crucial role in stabilizing the compound’s interaction with its targets, leading to the modulation of biological pathways and effects.

Comparison with Similar Compounds

1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-bromophenyl)thiourea can be compared with other similar compounds, such as:

    1-(1,3-Benzodioxol-5-ylmethyl)-3-phenylthiourea: Lacks the bromine atom, which may affect its reactivity and binding properties.

    1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)thiourea: Contains a chlorine atom instead of bromine, potentially altering its chemical and biological properties.

    1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)thiourea: The presence of a fluorine atom may influence its stability and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(4-bromophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2S/c16-11-2-4-12(5-3-11)18-15(21)17-8-10-1-6-13-14(7-10)20-9-19-13/h1-7H,8-9H2,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPPFSYFYHALTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=S)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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